2-Fluoro-4-isopropoxy-benzonitrile
Overview
Description
2-Fluoro-4-isopropoxy-benzonitrile is an organic compound with the molecular formula C10H10FNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the second position and an isopropoxy group at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-isopropoxy-benzonitrile can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoro-4-nitrobenzonitrile with isopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-isopropoxy-benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of isopropoxybenzaldehyde or isopropoxybenzoic acid.
Reduction: Formation of 2-fluoro-4-isopropoxybenzylamine.
Scientific Research Applications
2-Fluoro-4-isopropoxy-benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-isopropoxy-benzonitrile depends on its specific application. In chemical reactions, the fluorine atom and isopropoxy group influence the reactivity and selectivity of the compound. The nitrile group can act as an electrophile, participating in various nucleophilic addition reactions. The isopropoxy group can undergo oxidation or substitution, affecting the overall reactivity of the molecule.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methoxy-benzonitrile: Similar structure but with a methoxy group instead of an isopropoxy group.
2-Fluoro-4-ethoxy-benzonitrile: Similar structure but with an ethoxy group instead of an isopropoxy group.
2-Fluoro-4-tert-butoxy-benzonitrile: Similar structure but with a tert-butoxy group instead of an isopropoxy group.
Uniqueness
2-Fluoro-4-isopropoxy-benzonitrile is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic effects compared to other alkoxy-substituted benzonitriles
Properties
IUPAC Name |
2-fluoro-4-propan-2-yloxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-7(2)13-9-4-3-8(6-12)10(11)5-9/h3-5,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOXWXYCKKZUAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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